molecular formula C14H24Br2O2 B14327834 5-Methyl-2-(propan-2-yl)cyclohexyl 2,3-dibromobutanoate CAS No. 109977-83-5

5-Methyl-2-(propan-2-yl)cyclohexyl 2,3-dibromobutanoate

Katalognummer: B14327834
CAS-Nummer: 109977-83-5
Molekulargewicht: 384.15 g/mol
InChI-Schlüssel: DHDRMTSNXGJPBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-2-(propan-2-yl)cyclohexyl 2,3-dibromobutanoate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclohexane ring substituted with a methyl group and an isopropyl group, along with a dibromobutanoate ester functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 2,3-dibromobutanoate typically involves the esterification of 5-Methyl-2-(propan-2-yl)cyclohexanol with 2,3-dibromobutanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-(propan-2-yl)cyclohexyl 2,3-dibromobutanoate can undergo various chemical reactions, including:

    Substitution Reactions: The dibromo groups can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The cyclohexane ring can be oxidized to form cyclohexanone or cyclohexanol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of 5-Methyl-2-(propan-2-yl)cyclohexyl 2,3-dibromobutanol.

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-(propan-2-yl)cyclohexyl 2,3-dibromobutanoate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl 2,3-dibromobutanoate involves its interaction with specific molecular targets. The dibromo groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can further participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate
  • 5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate

Uniqueness

5-Methyl-2-(propan-2-yl)cyclohexyl 2,3-dibromobutanoate is unique due to the presence of both the cyclohexane ring and the dibromobutanoate ester functional group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

109977-83-5

Molekularformel

C14H24Br2O2

Molekulargewicht

384.15 g/mol

IUPAC-Name

(5-methyl-2-propan-2-ylcyclohexyl) 2,3-dibromobutanoate

InChI

InChI=1S/C14H24Br2O2/c1-8(2)11-6-5-9(3)7-12(11)18-14(17)13(16)10(4)15/h8-13H,5-7H2,1-4H3

InChI-Schlüssel

DHDRMTSNXGJPBP-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C(C1)OC(=O)C(C(C)Br)Br)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.